molecular formula C22H25N5O4 B2616940 ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919041-64-8

ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2616940
CAS No.: 919041-64-8
M. Wt: 423.473
InChI Key: KRAKIAFOEZRRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure that combines a purine core with various functional groups, making it of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and glycine.

    Functional Group Introduction:

    Side Chain Attachment: The 3-phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural nucleotides, enabling it to interfere with biological processes like DNA replication and protein synthesis. The phenylpropyl group enhances its binding affinity to certain targets, while the ester group improves its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A natural nucleoside involved in energy transfer.

Uniqueness

Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

ethyl 2-[4,7-dimethyl-1,3-dioxo-2-(3-phenylpropyl)purino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-31-17(28)14-26-15(2)13-27-18-19(23-21(26)27)24(3)22(30)25(20(18)29)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,4,8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAKIAFOEZRRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.